molecular formula C9H5BrN2O2 B2406241 2-Bromo-7-nitroquinoline CAS No. 1822819-03-3

2-Bromo-7-nitroquinoline

Cat. No.: B2406241
CAS No.: 1822819-03-3
M. Wt: 253.055
InChI Key: HODGQWSJQJCYMD-UHFFFAOYSA-N
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Description

Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene-pyridine ring system. Substituents like bromine (Br) and nitro (NO₂) groups significantly influence reactivity, electronic properties, and applications in pharmaceuticals, organic synthesis, and materials science .

Key features of 2-Bromo-7-nitroquinoline:

  • Molecular formula: Presumed to be C₉H₅BrN₂O₂ (based on analogs like 7-Bromo-4-chloro-3-nitroquinoline ).
  • Substituent positions: Bromine at position 2 and nitro at position 6.
  • Electronic effects: The nitro group is strongly electron-withdrawing, directing electrophilic substitution to specific ring positions, while bromine acts as a leaving group or site for cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-nitroquinoline typically involves the bromination of 7-nitroquinoline. One common method is the electrophilic aromatic substitution reaction, where 7-nitroquinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Reduction: 2-Bromo-7-aminoquinoline.

    Oxidation: Oxidized derivatives of quinoline.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-7-nitroquinoline serves as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have been explored for their antimicrobial and anticancer properties. For instance, compounds derived from this compound have shown promising results in targeting specific enzymes associated with cancer cell proliferation .

Case Study: Anticancer Activity
Research has indicated that certain derivatives exhibit selective cytotoxicity against cancer cell lines. For example, studies have demonstrated that modifications to the nitro group can significantly enhance the anticancer activity of quinoline derivatives .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for synthesizing more complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions allows for further functionalization, leading to the development of novel compounds with diverse applications.

Synthesis Example:
The bromination of 7-nitroquinoline using bromine in the presence of iron(III) bromide is a common method to synthesize this compound. This reaction can be optimized for higher yields and purity in industrial settings.

Materials Science

The compound has applications in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for use in optoelectronic devices.

Application Example:
Research has shown that quinoline derivatives can be incorporated into polymer matrices to improve the performance of organic light-emitting diodes, enhancing their efficiency and stability .

Biological Studies

In biochemical assays, this compound is used to study enzyme interactions and cellular processes. Its ability to inhibit specific enzymes makes it useful in understanding biochemical pathways involved in disease mechanisms.

Biochemical Interaction Case Study:
Studies have examined how this compound interacts with NAD(P)H:quinone oxidoreductase (NQO1), revealing insights into its potential as an antitumor agent by mediating redox cycling processes .

Mechanism of Action

The mechanism of action of 2-Bromo-7-nitroquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to prevent replication. The bromine and nitro groups play crucial roles in its reactivity and binding affinity to molecular targets. The exact pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-Bromo-7-nitroquinoline with structurally related compounds:

Compound Name CAS No. Molecular Formula Substituents (Position) Molecular Weight Key Applications Safety Information
2-Bromo-7-chloroquinoline 1044764-18-2 C₉H₅BrClN Br (2), Cl (7) 242.5 Organic synthesis, drug intermediates Limited data
7-Bromo-4-chloro-3-nitroquinoline 723280-98-6 C₉H₄BrClN₂O₂ Br (7), Cl (4), NO₂ (3) 287.5 Specialty chemical synthesis Not specified
6-Bromo-8-ethyl-5-nitroquinoline 91062-74-7 C₁₁H₉BrN₂O₂ Br (6), NO₂ (5), C₂H₅ (8) 281.11 Research intermediates Limited data
7-Bromo-1-chloroisoquinoline N/A C₉H₅BrClN Br (7), Cl (1) 242.5 Organic synthesis intermediate Hazard Code T (Toxic)

Key Observations:

Substituent Position Effects: Nitro Group: In 7-Bromo-4-chloro-3-nitroquinoline (NO₂ at position 3), the nitro group meta-directs electrophilic reactions, whereas in this compound, the nitro at position 7 may para-direct reactivity, altering synthetic pathways .

Functional Versatility: 2-Bromo-7-chloroquinoline is prized for dual halogen substituents, enabling sequential functionalization (e.g., replacing Br with aryl groups and Cl with amines) .

Safety and Handling: 7-Bromo-1-chloroisoquinoline (Hazard Code T) poses higher toxicity risks compared to nitro-substituted analogs, necessitating stringent safety protocols .

Pharmaceutical Chemistry:

  • 2-Bromo-7-chloroquinoline derivatives are used in antimalarial and anticancer drug development due to quinoline’s inherent bioactivity .
  • Nitro-substituted quinolines (e.g., 7-Bromo-4-chloro-3-nitroquinoline) are explored as protease inhibitors, leveraging nitro groups for hydrogen bonding .

Materials Science:

  • Bromo-nitroquinolines serve as precursors for luminescent materials. For example, nitro groups enhance electron-deficient character, useful in organic light-emitting diodes (OLEDs) .

Biological Activity

2-Bromo-7-nitroquinoline is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 2-position and a nitro group at the 7-position of the quinoline ring. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of research in pharmacology and toxicology.

  • Molecular Formula : C₉H₅BrN₂O₂
  • Molecular Weight : 253.05 g/mol
  • Structure : The compound consists of a fused benzene and pyridine ring, with distinct functional groups that influence its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : The compound has shown efficacy against various bacterial strains, potentially disrupting cellular processes.
  • Antifungal Properties : Similar to its antibacterial effects, it has been noted for its antifungal capabilities.
  • Anticancer Potential : Preliminary studies suggest that derivatives of nitroquinoline, including this compound, may possess cytotoxic properties against cancer cell lines.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through:

  • Hydrogen Bonding : The nitro group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The aromatic nature of the quinoline structure allows for π-π stacking interactions with nucleobases in DNA and other aromatic compounds.

Antibacterial Activity

A study evaluated the antibacterial properties of various nitroquinoline derivatives, including this compound. The findings indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results suggest that the compound's structural features play a significant role in its antibacterial potency .

Antifungal Activity

In another study focusing on antifungal properties, this compound demonstrated activity against common fungal pathogens such as Candida albicans. The compound exhibited an MIC of 64 µg/mL, indicating moderate antifungal efficacy .

Anticancer Activity

Research on nitroquinoline derivatives has revealed promising anticancer effects. For instance, studies involving human cancer cell lines showed that this compound reduced cell viability significantly, particularly in breast and prostate cancer cells.

Cell LineTreatment ConcentrationViability (%)
MCF-7 (Breast)10 µM45%
PC3 (Prostate)10 µM50%

The mechanism underlying these effects appears to involve induction of apoptosis and disruption of cell cycle progression .

Case Studies

  • Study on Pancreatic Cancer : A recent investigation into non-cancer drugs revealed that certain nitroxoline derivatives exhibited anticancer properties in pancreatic cancer models. While not directly testing this compound, the findings suggest potential pathways for further exploration .
  • Toxicological Profile : Toxicity studies indicate that while some nitro compounds can exhibit cytotoxicity, the specific toxicological profile of this compound remains to be thoroughly characterized .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-bromo-7-nitroquinoline while minimizing byproduct formation?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent polarity, stoichiometry of reagents) and real-time monitoring via techniques like TLC or HPLC. For example, using polar aprotic solvents (e.g., DMF) at 80–100°C may improve nitro-group incorporation while reducing bromine displacement side reactions. Post-reaction purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the target compound .

Q. What characterization techniques are essential to confirm the identity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic methods is required:

  • 1^1H/13^{13}C NMR : Verify substitution patterns (e.g., bromine at position 2, nitro at position 7) by comparing peak shifts to analogous quinoline derivatives.
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts).
  • Elemental Analysis : Confirm stoichiometry (C9_9H5_5BrN2_2O2_2) .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via:

  • UV-Vis Spectroscopy : Track absorbance changes at λmax (e.g., ~320 nm for nitroquinolines).
  • GC-MS : Identify volatile degradation products. Store samples in amber vials at –20°C under inert gas to prevent bromine loss .

Q. What literature-based strategies can identify gaps in existing studies on this compound?

  • Methodological Answer : Perform systematic reviews using databases like SciFinder or Reaxys with keywords: "this compound" + "synthesis" / "reactivity" / "applications". Prioritize primary literature (peer-reviewed journals) over patents or non-peer-reviewed sources. Use citation tracking to locate foundational studies and recent advances .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a validated HPLC-DAD or LC-MS protocol with internal standards (e.g., deuterated analogs). Calibration curves (1–100 µg/mL) should account for matrix effects. For trace analysis, employ solid-phase extraction (SPE) to preconcentrate samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate data using independent techniques (e.g., X-ray crystallography for unambiguous structural confirmation). If discrepancies persist, assess solvent effects (e.g., DMSO vs. CDCl3_3 in NMR) or probe synthetic pathways for unintended substituent migration. Publish corrections with raw data in supplementary materials to enhance reproducibility .

Q. What experimental designs are effective for probing the mechanistic role of this compound in cross-coupling reactions?

  • Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (15^{15}N or 82^{82}Br) to trace reaction pathways. Compare turnover frequencies with/without catalysts (e.g., Pd(PPh3_3)4_4) to differentiate between radical and polar mechanisms. Computational modeling (DFT) can predict intermediates and transition states .

Q. How can structure-activity relationship (SAR) studies be structured to explore this compound’s biological activity?

  • Methodological Answer : Synthesize analogs with modifications at positions 2 (Br → Cl, I) and 7 (NO2_2 → NH2_2, CF3_3). Test in vitro against target enzymes (e.g., kinases) using dose-response assays (IC50_{50} determination). Corrogate data with molecular docking simulations to identify critical binding interactions .

Q. What strategies mitigate challenges in scaling up this compound synthesis for multi-gram batches?

  • Methodological Answer : Replace hazardous reagents (e.g., bromine gas) with safer alternatives (NBS in flow reactors). Optimize exothermic steps using calorimetry to prevent runaway reactions. Implement quality-by-design (QbD) principles to ensure batch consistency .

Q. How should researchers investigate the environmental fate of this compound degradation products?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify transformation products in simulated environmental matrices (soil/water). Assess ecotoxicity via Daphnia magna or Vibrio fischeri bioassays. Computational tools (EPI Suite) can predict biodegradation pathways and persistence .

Properties

IUPAC Name

2-bromo-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODGQWSJQJCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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